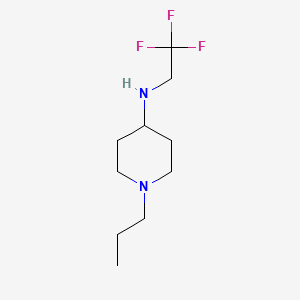
2-Chloro-4-(3-chlorophenyl)-1-butene
Übersicht
Beschreibung
2-Chloro-4-(3-chlorophenyl)-1-butene (2C4CP1B) is a chlorinated alkylbenzene molecule that is used in the synthesis of various chemical compounds. It is a four-carbon alkylbenzene containing two chlorine atoms, one at each end of the molecule. It is a colorless liquid with a sweet, aromatic odor, and is soluble in most organic solvents. 2C4CP1B is produced by the reaction of 2-chloro-4-chlorophenyl-1-butene with chlorine gas. This reaction is known as the Friedel-Crafts alkylation reaction.
Wissenschaftliche Forschungsanwendungen
Synthesis of Borinic Acid Derivatives
2-Chloro-4-(3-chlorophenyl)-1-butene: can be utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives are used in various chemical reactions such as cross-coupling reactions and catalysis. They are also significant in medicinal chemistry, polymer, and optoelectronics materials due to their enhanced Lewis acidity compared to boronic acids .
Catalysis
The compound can act as a catalyst in regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. Its structure allows for coordination with alcohols, diols, amino alcohols, etc., making it a versatile catalyst in synthetic organic chemistry .
Material Science
In material science, 2-Chloro-4-(3-chlorophenyl)-1-butene can contribute to the development of new materials. Its properties can be harnessed to create polymers with specific characteristics or to improve the quality of optoelectronic materials .
Biological Applications
This compound may have potential applications in biology, particularly in the design of bioactive compounds. Its ability to interact with biological molecules could lead to the development of new drugs or therapeutic agents .
Imaging and Diagnostics
Due to its chemical properties, 2-Chloro-4-(3-chlorophenyl)-1-butene could be used in imaging and diagnostic applications. It might be involved in the synthesis of contrast agents or other compounds that help in visualizing biological processes .
Organoboron Chemistry
As an organoboron compound, it plays a crucial role in modern organic chemistry for constructing carbon-carbon or carbon-heteroatom bonds. This includes its use in well-known reactions like Suzuki–Miyaura cross-coupling, which is pivotal in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
1-chloro-3-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAOCCLLVUSNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641111 | |
| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-05-7 | |
| Record name | 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




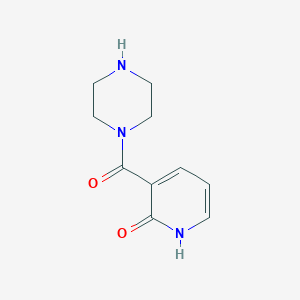
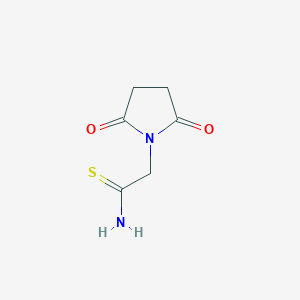
![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)
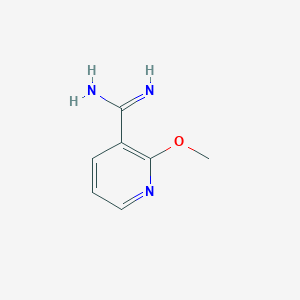

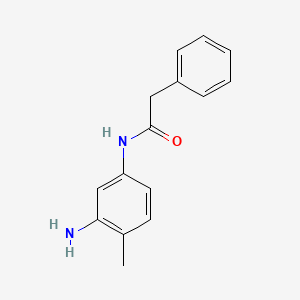

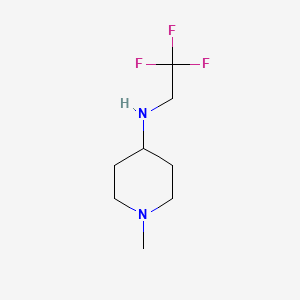

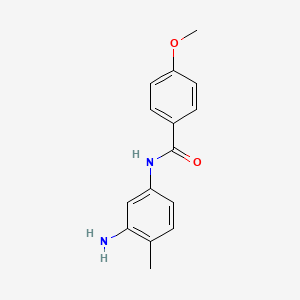

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)
